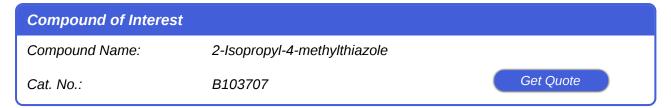


2-Isopropyl-4-methylthiazole flavor profile and sensory analysis.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Flavor Profile and Sensory Analysis of **2-Isopropyl-4-methylthiazole**

For Researchers, Scientists, and Drug Development Professionals Abstract

2-Isopropyl-4-methylthiazole, also known as peach thiazole or tropical thiazole, is a significant flavor compound utilized in the food and fragrance industries. This technical guide provides a comprehensive overview of its flavor profile, sensory analysis, and chemical synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule in their work, particularly in the context of flavor perception and off-flavor analysis. This document summarizes key data, outlines experimental protocols for sensory evaluation, and visualizes relevant chemical and biological pathways.

Introduction

2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7) is a sulfur-containing heterocyclic compound that contributes a unique and potent aroma to a variety of food products. It is recognized for its characteristic tropical fruit, green, and nutty notes.[1] This compound is found naturally in foods such as Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats.[2][3] It is also produced during the Maillard reaction.[2] In the flavor industry, it is used as a flavoring agent or adjuvant to enhance and



impart specific sensory characteristics, particularly in fruit flavors like peach, apricot, nectarine, mango, and pear.[2][3]

Flavor Profile and Sensory Characteristics

The sensory characteristics of **2-isopropyl-4-methylthiazole** are complex, with descriptors ranging from fruity and green to nutty and earthy. Its perception is highly dependent on its concentration.

Aroma Profile

The aroma of **2-isopropyl-4-methylthiazole** is described with a variety of terms. At a concentration of 0.10% in dipropylene glycol, it is characterized by tropical fruit, green, vegetable, nutty, rooty, and earthy notes.[4] Other common descriptors include a green, herbaceous, and vegetable-like odor.[3]

Taste Profile

The taste of **2-isopropyl-4-methylthiazole** is also concentration-dependent. At a concentration of 2 ppm, its taste characteristics are described as alliaceous, earthy, and sulfury with a coffee and tropical fruity nuance.[3][4]

Quantitative Sensory Data

While qualitative descriptors are abundant, publicly available, peer-reviewed quantitative data on the detection and recognition thresholds for **2-isopropyl-4-methylthiazole** are limited. The following tables summarize the available sensory information.

Table 1: Aroma and Flavor Descriptors for 2-Isopropyl-4-methylthiazole



Attribute	Descriptors	Concentration/Mediu m	Reference(s)
Aroma	Green, nutty, fruity, earthy, tropical, vegetable, herbaceous	0.10% in dipropylene glycol / Neat	[4][5]
Taste	Alliaceous, earthy, sulfury, coffee, tropical fruity nuance	2 ppm	[3][4]

Table 2: Reported Occurrence of 2-Isopropyl-4-methylthiazole in Food Products

Food Product	Reference(s)
Indonesian durian fruit	[2][3]
Red tomatoes	[2][3]
Yeast extract	[2][3]
Coriander seed oil	[2][3]
Roasted meats	[2][3]
Fried potato	[3]
Oats	[3]

Sensory Analysis: Experimental Protocols

Detailed sensory analysis protocols for **2-isopropyl-4-methylthiazole** are not widely published. However, a standard methodology for determining the sensory thresholds of flavor compounds can be outlined based on established practices, such as those described by the American Society for Testing and Materials (ASTM).

Determination of Odor and Taste Thresholds

Foundational & Exploratory





A common method for determining odor and taste thresholds is the forced-choice ascending concentration series method, as detailed in ASTM E679.[6][7]

Objective: To determine the detection and recognition thresholds of **2-isopropyl-4-methylthiazole** in a specific medium (e.g., water, air).

Materials:

- **2-Isopropyl-4-methylthiazole** (≥97% purity)
- · Odor-free water or purified air as the medium
- Glassware (flasks, beakers, pipettes)
- Sensory testing booths with controlled lighting and ventilation

Panelist Selection and Training:

- Select 15-20 panelists based on their sensory acuity, availability, and motivation.
- Screen panelists for their ability to detect and describe basic tastes and aromas.
- Train panelists with the specific aroma of 2-isopropyl-4-methylthiazole to ensure they can recognize it.

Sample Preparation:

- Prepare a stock solution of **2-isopropyl-4-methylthiazole** in the chosen medium.
- Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly perceivable.

Testing Procedure (Triangle Test):

Present panelists with a set of three samples (a triad), where two are blanks (medium only)
and one contains the diluted 2-isopropyl-4-methylthiazole.







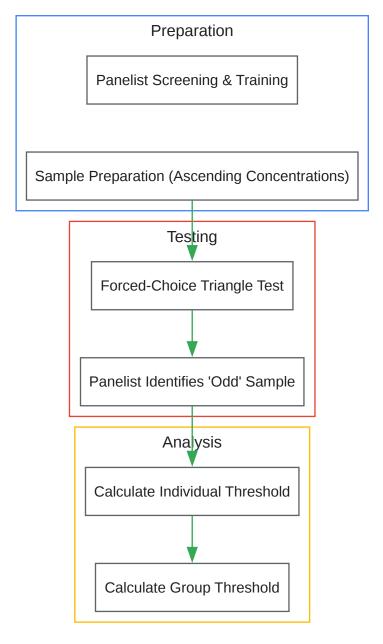
- Instruct panelists to identify the "odd" sample.
- Present the triads in an ascending order of concentration.
- The detection threshold is the lowest concentration at which a panelist can reliably distinguish the sample containing the compound from the blanks.[6]
- The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic aroma or taste of the compound.[6]

Data Analysis:

- Calculate the geometric mean of the individual panelists' last missed concentration and their first correctly identified concentration to determine the individual threshold.
- The group threshold is calculated as the geometric mean of the individual thresholds.







Click to download full resolution via product page

Sensory evaluation workflow diagram.

Olfactory Signaling Pathway

The perception of **2-isopropyl-4-methylthiazole**, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that



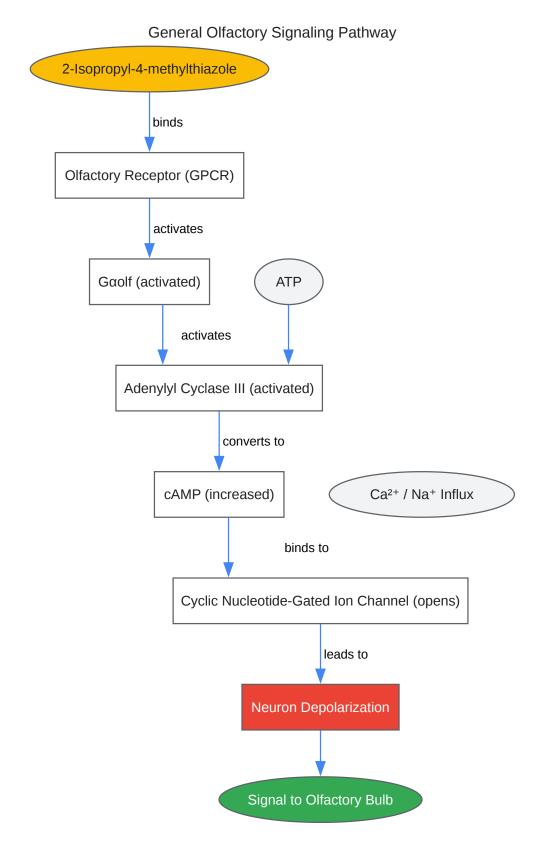




bind to this thiazole derivative have not been identified, the general canonical olfactory signaling pathway is well-established.

Upon binding of an odorant molecule, the G-protein coupled receptor (GPCR) activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing. [8][9]





Click to download full resolution via product page

Canonical olfactory signal transduction pathway.



Chemical Synthesis

The synthesis of **2-isopropyl-4-methylthiazole** can be achieved through various methods. One described method involves the reaction of an amide with a sulfurizing agent and subsequent cyclization with a ketone.[10]

Synthesis Protocol

The following is a generalized protocol based on descriptions found in the literature.[10]

Step 1: Formation of Isobutyramide

 Isobutyric acid is reacted with ammonia under controlled temperature and pressure to form isobutyramide.

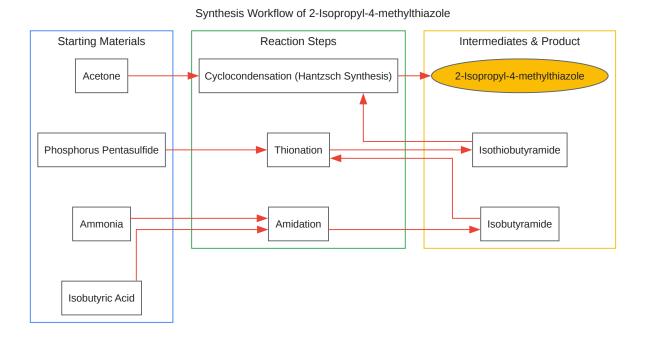
Step 2: Thionation of Isobutyramide

• The isobutyramide is then reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to yield isothiobutyramide.

Step 3: Hantzsch Thiazole Synthesis

- The isothiobutyramide is reacted with a 3-halopropan-2-one (e.g., 3-chloro-2-propanone, which can be formed in situ from acetone and a halogenating agent) in a cyclocondensation reaction.
- This reaction proceeds via heating, followed by neutralization and purification steps such as
 distillation to yield 2-isopropyl-4-methylthiazole.





Click to download full resolution via product page

General synthesis workflow.

Conclusion

2-Isopropyl-4-methylthiazole is a multifaceted flavor compound with a desirable sensory profile that is valuable in the food and fragrance industries. Its green, tropical, and nutty characteristics make it a versatile ingredient for a range of applications. While qualitative sensory data are well-documented, a need exists for more rigorous quantitative studies to determine its odor and taste thresholds using standardized methodologies. Further research into the specific olfactory receptors that interact with this compound would also provide deeper insights into the mechanisms of its perception. The synthesis of this compound is achievable through established chemical pathways, allowing for its production for commercial and research purposes. This guide provides a foundational understanding of **2-isopropyl-4-methylthiazole** for professionals in relevant scientific fields.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. fivesenses.com [fivesenses.com]
- 8. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells [frontiersin.org]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [2-Isopropyl-4-methylthiazole flavor profile and sensory analysis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103707#2-isopropyl-4-methylthiazole-flavor-profileand-sensory-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com